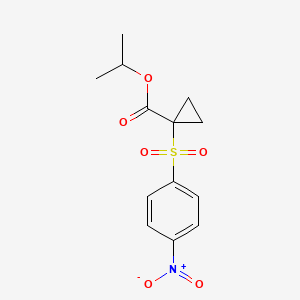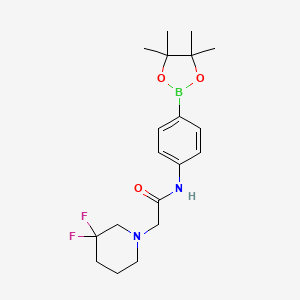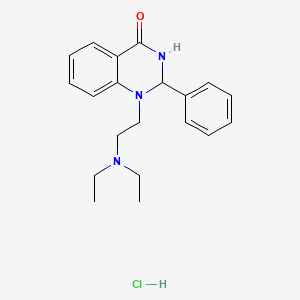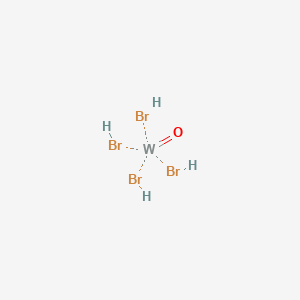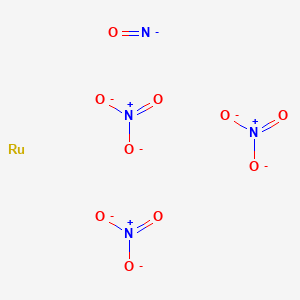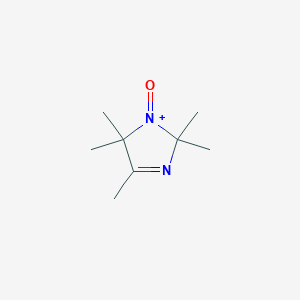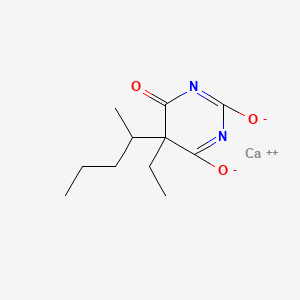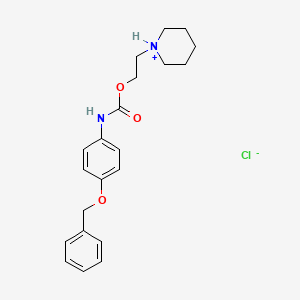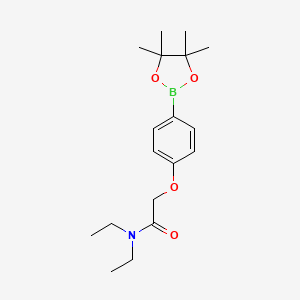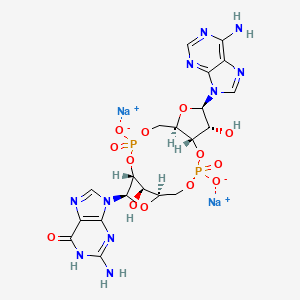
2',3'-cGAMP sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
2’,3’-cGAMP sodium salt is synthesized in mammalian cells by the enzyme cGAMP synthase in response to the presence of double-stranded DNA. The compound is typically provided as a lyophilized powder and can be reconstituted in DMSO for use in various applications . Industrial production methods involve the use of cGAMP synthase to catalyze the formation of 2’,3’-cGAMP from ATP and GTP .
Analyse Des Réactions Chimiques
2’,3’-cGAMP sodium salt undergoes various chemical reactions, including binding to the STING protein to activate immune responses. Common reagents used in these reactions include ATP and GTP, which are substrates for the cGAMP synthase enzyme . The major product formed from these reactions is interferon-β (IFN-β), which is a key component of the immune response .
Applications De Recherche Scientifique
2’,3’-cGAMP sodium salt has a wide range of scientific research applications. It is used to identify small compounds that bind to STING and to study the type I interferon response to cytosolic DNA . In chemistry, it is used as a second messenger in various signaling pathways. In biology and medicine, it is studied for its role in antiviral immunity and its potential therapeutic applications in cancer and infectious diseases . In industry, it is used in the development of immune-modulating drugs .
Mécanisme D'action
The mechanism of action of 2’,3’-cGAMP sodium salt involves its production by cGAMP synthase in response to cytoplasmic DNA. The compound then binds to and activates the STING protein, which in turn activates the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) pathways . This leads to the production of type I interferons and pro-inflammatory cytokines, which are essential for the immune response .
Comparaison Avec Des Composés Similaires
2’,3’-cGAMP sodium salt is unique in its high binding affinity to the STING protein compared to other cyclic dinucleotides such as cyclic di-GMP, 3’,2’-cGAMP, 3’,3’-cGAMP, and 2’,2’-cGAMP . These similar compounds have different binding affinities and biological activities, making 2’,3’-cGAMP sodium salt particularly effective in activating the STING pathway .
Propriétés
Formule moléculaire |
C20H22N10Na2O13P2 |
|---|---|
Poids moléculaire |
718.4 g/mol |
Nom IUPAC |
disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
Clé InChI |
CNVCOPPPOWRJAV-DQNSRKNCSA-L |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
